molecular formula C22H25NO3 B1359487 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone CAS No. 898757-46-5

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone

Cat. No. B1359487
M. Wt: 351.4 g/mol
InChI Key: JECSFEWZZDZRMX-UHFFFAOYSA-N
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Description

“4’-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone” is a chemical compound with the molecular formula C22H25NO3 . It has a molecular weight of 351.4 g/mol . The compound is also known by other names such as (4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(p-tolyl)methanone .


Molecular Structure Analysis

The InChI string of the compound is InChI=1S/C22H25NO3/c1-17-2-6-19(7-3-17)21(24)20-8-4-18(5-9-20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3 . This represents the compound’s molecular structure. The compound also has a Canonical SMILES representation: CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4 .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 38.8 Ų and a complexity of 462 . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 351.18344366 g/mol .

Scientific Research Applications

  • Dopamine Agonist Activity : Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, evaluating them for central and peripheral dopamine agonist activity. They found that one of the analogues exhibited potent dopamine agonist activity in an experimental setting, although none showed central nervous system activity (Brubaker & Colley, 1986).

  • Antitubercular Drug Candidate : Richter et al. (2022) conducted a structural study on a promising antitubercular drug candidate related to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. Their study provides insights into the molecular structure and behavior of these compounds, which are crucial for their therapeutic efficacy (Richter et al., 2022).

  • Antiviral Activity : A study by Apaydın et al. (2020) involved the design, synthesis, and evaluation of new spirothiazolidinone compounds, which include the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. These compounds were evaluated for their antiviral activity, indicating the potential for developing new classes of antiviral molecules (Apaydın et al., 2020).

  • Water-Soluble Carcinogenic Azo Dyes Removal : Akceylan et al. (2009) synthesized a Mannich base derivative of calix[4]arene using the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. This compound was found effective in removing carcinogenic azo dyes from water, demonstrating its potential in environmental applications (Akceylan et al., 2009).

  • Organic Nonlinear Optical Material : Kagawa et al. (1994) studied 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices. They explored its purification, crystal growth, characterization, and optical properties, demonstrating its application in nonlinear optical devices (Kagawa et al., 1994).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-2-6-19(7-3-17)21(24)20-8-4-18(5-9-20)16-23-12-10-22(11-13-23)25-14-15-26-22/h2-9H,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECSFEWZZDZRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642842
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4-methyl benzophenone

CAS RN

898757-46-5
Record name Methanone, [4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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